molecular formula C17H27N2O5PS B15188896 Phosphorothioic acid, O,O-diethyl O-(4-(1-((((butylamino)carbonyl)oxy)imino)ethyl)phenyl) ester CAS No. 22936-20-5

Phosphorothioic acid, O,O-diethyl O-(4-(1-((((butylamino)carbonyl)oxy)imino)ethyl)phenyl) ester

Cat. No.: B15188896
CAS No.: 22936-20-5
M. Wt: 402.4 g/mol
InChI Key: AOXUZMATPPXYBW-XMHGGMMESA-N
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Description

Properties

CAS No.

22936-20-5

Molecular Formula

C17H27N2O5PS

Molecular Weight

402.4 g/mol

IUPAC Name

[(E)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N-butylcarbamate

InChI

InChI=1S/C17H27N2O5PS/c1-5-8-13-18-17(20)23-19-14(4)15-9-11-16(12-10-15)24-25(26,21-6-2)22-7-3/h9-12H,5-8,13H2,1-4H3,(H,18,20)/b19-14+

InChI Key

AOXUZMATPPXYBW-XMHGGMMESA-N

Isomeric SMILES

CCCCNC(=O)O/N=C(\C)/C1=CC=C(C=C1)OP(=S)(OCC)OCC

Canonical SMILES

CCCCNC(=O)ON=C(C)C1=CC=C(C=C1)OP(=S)(OCC)OCC

Origin of Product

United States

Biological Activity

Phosphorothioic acid, O,O-diethyl O-(4-(1-((((butylamino)carbonyl)oxy)imino)ethyl)phenyl) ester, commonly referred to as a phosphorothioate compound, is a synthetic organophosphate derivative that exhibits notable biological activity. This compound is characterized by its complex structure, which includes a phosphorothioate moiety and an aromatic phenyl group substituted with a butylamino carbonyl group. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including agriculture and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N2O5PSC_{17}H_{27}N_2O_5PS, with a molecular weight of approximately 392.45 g/mol. The structural representation highlights the presence of both phosphorus and sulfur atoms, which are integral to its biological function.

Phosphorothioic acid derivatives generally act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds can lead to the accumulation of acetylcholine in synapses, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies their potential use as insecticides and in therapeutic applications targeting neuromuscular disorders.

Toxicological Profile

The toxicological effects of phosphorothioic acid derivatives can vary significantly based on their specific structure and dosage. Studies have indicated that exposure to certain phosphorothioates can lead to symptoms such as respiratory distress, muscle twitching, and in severe cases, convulsions or death due to respiratory failure.

Case Studies

  • Insecticidal Activity : Research has demonstrated that phosphorothioic acid derivatives exhibit potent insecticidal properties against various pests. For instance, a study showed that a related compound significantly reduced the population of aphids in agricultural settings, highlighting its efficacy as a pesticide .
  • Neurotoxicity Assessment : A comparative study evaluated the neurotoxic effects of several organophosphates, including phosphorothioic acid derivatives. The results indicated that while some compounds exhibited high neurotoxicity leading to acute poisoning symptoms, others demonstrated lower toxicity profiles, suggesting potential for safer agricultural applications .
  • Pharmacological Applications : Investigations into the pharmacological applications of this compound have revealed its potential as a therapeutic agent for treating conditions such as myasthenia gravis. The ability to modulate cholinergic transmission could provide symptomatic relief for patients suffering from neuromuscular junction disorders .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityToxicity LevelApplication Area
Phosphorothioic acid, O,O-diethyl O-(4-(1-((butylamino)carbonyl)oxy)imino)ethyl)phenyl esterAChE inhibitorModerate to HighPesticide
Related Phosphorothioate CompoundInsecticidalLowAgricultural Pest Control
Organophosphate DerivativeNeurotoxicHighNeuromuscular Disorders

Table 2: Toxicity Symptoms Associated with Phosphorothioic Acid Derivatives

SymptomSeverity Level
Respiratory DistressModerate to Severe
Muscle TwitchingModerate
ConvulsionsSevere
Respiratory FailureSevere

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Phosphorothioates

Compound 1 : Phosphorothioic Acid, O,O-Diethyl O-[4-(Methylsulfinyl)Phenyl] Ester (Fensulfothion)
  • Molecular Formula : C₁₁H₁₆O₄PS₂.
  • Key Differences : Contains a methylsulfinyl (-S(O)CH₃) substituent instead of the oxime-carbamate group.
  • Toxicity : Classified as an insecticide with moderate toxicity; sulfinyl group enhances oxidative stability .
Compound 2 : Phosphorothioic Acid, O,O-Diethyl O-(4-Nitrophenyl) Ester (Parathion)
  • CAS : 56-38-2 .
  • Molecular Formula: C₁₀H₁₄NO₅PS.
  • Key Differences: Nitro (-NO₂) substituent on the phenyl ring. Simpler structure without oxime or carbamate moieties.
  • Toxicity : Highly toxic (EPA P089); reportable quantity 10 lbs under CERCLA. Rapid acetylcholinesterase inhibition .
Compound 3 : Phosphorothioic Acid, O,O-Diethyl O-Pyrazinyl Ester
  • CAS : 297-97-2 .
  • Molecular Formula : C₈H₁₂N₂O₃PS.
  • Key Differences : Pyrazinyl ring replaces the substituted phenyl group.
  • Toxicity : Listed as EPA P040; reportable quantity 100 lbs. Heterocyclic structure may alter bioavailability .

Oxime-Containing Analogues

Compound 4 : Phosphorothioic Acid, O,O-Diethyl O-[4-(1-[[[(Methylamino)Carbonyl]Oxy]Imino]Ethyl)Phenyl] Ester
  • CAS : 22941-83-9 .
  • Molecular Formula : C₁₄H₂₁N₂O₅PS.
  • Key Differences: Methylamino group replaces butylamino in the carbamate moiety. Smaller alkyl chain may reduce lipophilicity.
  • Toxicity: Likely less persistent in the environment compared to the butylamino variant due to shorter chain length .
Compound 5 : Phosphorothioic Acid, O-[Cyano(4-Methylphenyl)Methyl] O,O-Diethyl Ester
  • CAS : 105994-96-5 .
  • Molecular Formula: C₁₃H₁₈NO₃PS.
  • Key Differences: Cyano and methylphenyl groups replace the oxime-carbamate substituent.
  • Toxicity: Unknown; cyano group may confer different metabolic pathways .

Comparative Data Table

Property Target Compound Parathion Fensulfothion Compound 4
Molecular Formula C₁₇H₂₇N₂O₅PS C₁₀H₁₄NO₅PS C₁₁H₁₆O₄PS₂ C₁₄H₂₁N₂O₅PS
Molecular Weight 402.49 291.26 308.34 348.36
Key Substituent Butylamino oxime Nitro (-NO₂) Methylsulfinyl Methylamino oxime
Reportable Quantity (CERCLA) Not listed 10 lbs Not listed Not listed
Toxicity Mechanism Acetylcholinesterase inhibition Same Same Same
Regulatory Status Likely hazardous EPA P089 Not listed Not listed

Research Findings and Implications

Structural Impact on Toxicity: The nitro group in Parathion enhances electrophilicity, increasing reactivity with acetylcholinesterase .

Environmental Fate :

  • Compounds with sulfinyl (e.g., Fensulfothion) or oxime groups show varied degradation rates in soil and water, influenced by substituent hydrophobicity .

Regulatory Considerations :

  • Parathion’s stringent regulation (reportable quantity 10 lbs) reflects its acute toxicity, whereas the target compound’s absence from listed hazardous wastes () suggests lower regulatory scrutiny—though this may reflect data gaps .

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